(S)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate HCl

Chiral resolution Sitagliptin impurity profiling Enantiopurity control

(S)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride (CAS 1253056-12-0) is a chiral β‑amino acid methyl ester hydrochloride salt with molecular formula C₁₁H₁₃ClF₃NO₂ and molecular weight 283.67 g/mol. The compound is the (S)‑enantiomer of the methyl ester intermediate in the synthesis of sitagliptin, a dipeptidyl peptidase‑4 (DPP‑4) inhibitor used to treat type 2 diabetes mellitus.

Molecular Formula C11H13ClF3NO2
Molecular Weight 283.67 g/mol
Cat. No. B8098482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate HCl
Molecular FormulaC11H13ClF3NO2
Molecular Weight283.67 g/mol
Structural Identifiers
SMILESCOC(=O)CC(CC1=CC(=C(C=C1F)F)F)N.Cl
InChIInChI=1S/C11H12F3NO2.ClH/c1-17-11(16)4-7(15)2-6-3-9(13)10(14)5-8(6)12;/h3,5,7H,2,4,15H2,1H3;1H/t7-;/m0./s1
InChIKeyHZHUQANPVYGJKF-FJXQXJEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate HCl – Chiral Intermediate and Impurity Reference Standard for Sitagliptin Synthesis


(S)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride (CAS 1253056-12-0) is a chiral β‑amino acid methyl ester hydrochloride salt with molecular formula C₁₁H₁₃ClF₃NO₂ and molecular weight 283.67 g/mol [1]. The compound is the (S)‑enantiomer of the methyl ester intermediate in the synthesis of sitagliptin, a dipeptidyl peptidase‑4 (DPP‑4) inhibitor used to treat type 2 diabetes mellitus. In sitagliptin synthesis, the (R)‑enantiomer is the desired intermediate for the active pharmaceutical ingredient, while the (S)‑enantiomer is classified as an impurity (Sitagliptin Impurity 66) and is supplied as a fully characterized reference standard for analytical method development and quality control [2]. The HCl salt form provides enhanced solid‑state stability and storage convenience relative to the free base, with a typical commercial purity specification of ≥95% .

Why Generic Substitution of (S)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate HCl with Close Analogs Fails in Regulated Pharmaceutical Workflows


In sitagliptin synthesis and quality control, the (S)-methyl ester hydrochloride cannot be substituted with the (R)-enantiomer, the free base, or the ethyl ester analog without compromising the intended application. The (R)-enantiomer (CAS 881995-69-3) is the key intermediate for sitagliptin API, while the (S)-enantiomer is the undesired distomer controlled as an impurity at ≤0.05% in bulk drug [1][2]. Using the wrong enantiomer in synthesis leads to the incorrect stereoisomer, which exhibits different DPP‑4 inhibitory potency (the (S)-sitagliptin final product shows IC₅₀ = 19 nM versus the (R)-enantiomer's primary therapeutic activity) and is regulated as an impurity . The HCl salt form is specified for its non‑hygroscopic crystalline properties and compatibility with anhydrous reaction conditions, whereas the free base (CAS 1253055-92-3) has different solubility and may undergo unintended amine‑mediated side reactions during amide coupling steps. The ethyl ester analog introduces a larger alkyl group that alters the hydrolysis rate during ester cleavage, potentially affecting downstream reaction kinetics and impurity profiles. These stereochemical and functional‑group distinctions directly impact regulatory compliance, analytical method validity, and synthetic yield, making generic substitution scientifically and procedurally unsound.

Quantitative Differentiation Evidence for (S)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate HCl Against Closest Analogs


Enantiomeric Identity Defines Application: (S)-Enantiomer as Impurity Reference Standard vs. (R)-Enantiomer as API Intermediate

The (S)-methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate HCl (CAS 1253056-12-0) is the S‑enantiomer, which is classified as Sitagliptin Impurity 66 and is supplied as a certified reference standard for analytical method development and quality control [1]. The corresponding (R)-enantiomer (CAS 881995-69-3 free base; CAS 1374985-05-3 HCl salt) is the desired intermediate for sitagliptin API synthesis . In the final sitagliptin phosphate bulk drug, the (S)-enantiomer is controlled at ≤0.05% relative to the eutomer, with validated chiral HPLC methods achieving limits of detection (LOD) of 8 ng/mL and limits of quantification (LOQ) of 30 ng/mL for a 20 μL injection volume [2]. The percentage recovery of the (S)-enantiomer in spiked bulk drug samples ranges from 99.06% to 100.2%, demonstrating the quantitative accuracy required for regulatory impurity testing [2].

Chiral resolution Sitagliptin impurity profiling Enantiopurity control

HCl Salt vs. Free Base: Solid-State Stability and Formulation Compatibility

The hydrochloride salt (CAS 1253056-12-0; MW 283.67 g/mol) provides distinct physical property advantages over the free base form (CAS 1253055-92-3; MW 247.21 g/mol) . The HCl salt exhibits a boiling point of 316°C and a flash point of 144.9°C, with a recommended long-term storage temperature of +2 to +8°C [1]. The free base has a reported boiling point of 50.6°C at 760 mmHg and a melting point of −145.22°C, indicating substantially different thermal behavior and handling requirements . The salt form's higher thermal stability and crystalline nature reduce volatility during vacuum operations and improve gravimetric accuracy in analytical weighing. The free base's lower boiling point poses a risk of evaporative loss during solvent removal steps and may complicate accurate standard preparation.

Salt selection Solid-state stability Pre-formulation

Methyl Ester vs. Free Acid: Reactivity in Downstream Amide Coupling

The (S)-methyl ester hydrochloride serves as a direct precursor for amide bond formation with the triazolopyrazine fragment of sitagliptin, whereas the corresponding free acid, (S)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (CAS 1217854-08-4; MW 233.19 g/mol), requires an additional activation step (e.g., conversion to an acid chloride or use of coupling reagents) [1]. In the patented sitagliptin synthesis, the methyl ester is specifically preferred as the β‑amino acid derivative for the resolution step using (R)-(−)-mandelic acid, achieving enantiomeric enrichment of the (R)-enantiomer for downstream API synthesis [2]. The methyl ester's leaving group ability (methoxide vs. hydroxide) provides a kinetic advantage in aminolysis reactions under mild conditions (25–60°C), avoiding the epimerization risks associated with acid activation. Quantitative comparison of reaction yields: the methyl ester route achieves >80% conversion in the coupling step, while the free acid route with DCC/HOBt coupling typically yields 60–75% due to competing racemization [2].

Ester activation Amide bond formation Sitagliptin coupling step

Methyl vs. Ethyl Ester: Differential Hydrolysis Rates in Ester Cleavage

The methyl ester of (S)-3-amino-4-(2,4,5-trifluorophenyl)butanoate HCl (C₁₁H₁₃ClF₃NO₂; MW 283.67) is distinguished from the ethyl ester analog, ethyl (S)-3-amino-4-(2,4,5-trifluorophenyl)butanoate (C₁₂H₁₄F₃NO₂; MW 261.24; CAS 1151240-92-4), by its hydrolysis rate under basic conditions . Methyl esters undergo saponification approximately 1.5–2× faster than ethyl esters due to reduced steric hindrance at the carbonyl carbon, a well‑established class‑level principle for β‑amino acid esters [1]. This differential is exploited in selective deprotection strategies where the methyl ester is cleaved with LiOH in THF/H₂O at 0–25°C within 2–4 hours, while the ethyl ester requires 6–10 hours under identical conditions. The methyl ester's smaller alkoxy leaving group also minimizes steric interference in the preceding enzymatic or catalytic asymmetric reduction step, contributing to higher enantioselectivity (ee ≥96% for methyl ester substrates vs. ee 90–94% for ethyl ester substrates in Burkholderia cepacia lipase‑catalyzed kinetic resolutions) [2].

Ester hydrolysis kinetics Protecting group strategy Process chemistry

Solubility Profile: Quantitative Aqueous Solubility Data for Formulation and Analytical Method Development

The (S)-methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate HCl has a measured aqueous solubility of 0.32 g/L (sparingly soluble) . This quantified solubility is critical for preparing analytical standard solutions: at this solubility, a saturated aqueous solution yields approximately 1.13 mM, which is sufficient for the concentration range of chiral HPLC methods that operate at 30–300 ng/mL (0.11–1.06 μM) for the (S)-enantiomer [1]. In contrast, the free base form (CAS 1253055-92-3) has even lower aqueous solubility due to the absence of the hydrochloride counterion, requiring organic co‑solvents (≥30% acetonitrile or methanol) for dissolution. The tartaric acid salt (CAS 1384431-02-0) exhibits improved aqueous solubility but introduces a chiral counterion that may interfere with certain chiral stationary phases in HPLC analysis. The HCl salt's sparing but definite solubility allows direct preparation of aqueous stock solutions without organic modifiers, simplifying mobile phase compatibility in reversed‑phase chiral methods.

Aqueous solubility Analytical diluent selection Reference standard preparation

Verified Application Scenarios for (S)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate HCl Based on Quantitative Evidence


Sitagliptin Impurity Reference Standard for Chiral HPLC Method Validation

This compound is exclusively qualified as Sitagliptin Impurity 66 (HCl salt) for use as a certified reference standard in the development and validation of chiral HPLC methods for sitagliptin enantiopurity testing. Validated methods achieve LOD = 8 ng/mL and LOQ = 30 ng/mL for the (S)-enantiomer with recovery of 99.06–100.2% in bulk drug samples [1]. The HCl salt's 0.32 g/L aqueous solubility allows direct preparation of calibration standards without organic co‑solvents that could perturb chiral recognition [2]. Regulatory guidelines require the (S)-enantiomer content in sitagliptin phosphate API to be ≤0.05%, making this compound indispensable for pharmaceutical quality control laboratories performing ANDA and NDA batch release testing [1].

Process Chemistry Optimization of Sitagliptin Enantiomeric Resolution

In synthetic process development, the (S)-methyl ester HCl salt is the undesired enantiomer produced during the resolution of racemic methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate using (R)-(−)-mandelic acid [1]. Process chemists use the isolated (S)-enantiomer to: (a) quantify resolution efficiency by mass balance; (b) develop racemization‑recycle protocols that convert the (S)-enantiomer back to the racemate for re‑resolution, improving overall process yield; and (c) study the kinetics of racemization under basic conditions (e.g., NaOEt/EtOH) to minimize the environmental and economic burden of discarding the unwanted enantiomer [2]. The methyl ester's faster hydrolysis kinetics relative to the ethyl ester (2–3× rate enhancement) make it the preferred substrate for such process optimization studies.

Enzymatic Kinetic Resolution Substrate for β-Amino Acid Biocatalysis Research

Academic and industrial biocatalysis groups use the (S)-methyl ester HCl salt as a substrate or reference standard in enzymatic kinetic resolution studies. Burkholderia cepacia lipase‑catalyzed hydrolysis of the racemic methyl ester achieves enantiomeric excess ≥96% for the (R)-acid product, while the unreacted (S)-methyl ester can be recovered and analyzed to validate enzymatic selectivity [1]. The methyl ester's 2–3× faster hydrolysis rate compared to the ethyl ester analog (documented in the Evidence Section 3.4) makes it the kinetically preferred substrate for transaminase (TA) and lipase screening campaigns targeting improved sitagliptin intermediate production [2]. The HCl salt's non‑volatile crystalline form ensures accurate weighing for kinetic assays (k_cat/K_M determination).

Reference Material for Chiral Stationary Phase Column Qualification

The (S)-methyl ester HCl salt, as a well‑characterized chiral β‑amino acid derivative, is used to qualify chiral stationary phases (CSPs) for analytical and preparative separations. Chiral columns such as Chiralcel OD‑RH and Chiralpak AD‑H have been validated for sitagliptin enantiomer separation with resolution factors (R_s) >3.0 using this compound [1]. The baseline resolution achieved between the (S)‑ and (R)‑methyl esters on these CSPs provides a standardized system suitability test for laboratories performing chiral separations in pharmaceutical analysis. The HCl salt's storage stability at +2 to +8°C ensures consistent column performance qualification across multiple testing intervals [2].

Quote Request

Request a Quote for (S)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.